1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea” is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a simple aromatic ring composed of two nitrogen atoms and three carbon atoms. The compound also has an ethoxyphenyl group and a urea group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and pyrazole rings, along with the ethoxyphenyl and urea groups. The presence of these functional groups would likely confer specific chemical properties to the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyrazole rings could confer aromaticity to the compound, while the ethoxyphenyl and urea groups could influence its solubility and reactivity .Scientific Research Applications
Anticancer Applications
A study by Bazin et al. (2016) focused on the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, identifying a compound with significant cytostatic activity against non-small cell lung cancer (NSCLC) cell lines. This compound demonstrated a selective dose-dependent response in P53-mutant NSCLC-N6-L16 cell lines, suggesting its potential for reactivating p53 mutant in cancer therapy (Bazin et al., 2016).
Materials Science and Hydrogel Applications
Lloyd and Steed (2011) explored the formation of hydrogels using a urea-based compound, demonstrating the tunability of the gels' physical properties through anion variation. This study highlights the potential of urea derivatives in designing materials with specific rheological and morphological characteristics (Lloyd & Steed, 2011).
Synthetic Chemistry and Reactivity Studies
Research by Hossain et al. (2018) on newly synthesized imidazole derivatives, including a discussion on their spectroscopic and reactive properties, provides insight into the utility of such compounds in chemical synthesis and potential pharmaceutical applications. The study involved a detailed analysis using experimental and computational approaches to understand the reactivity properties of these compounds (Hossain et al., 2018).
Antibacterial Compound Synthesis
A study by Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications. This work underscores the versatility of urea derivatives in the development of compounds with potential antibacterial properties (Azab et al., 2013).
Molecular Modeling and Anti-tumor Agents
Nassar et al. (2015) outlined an efficient method to obtain pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, demonstrating the significance of urea derivatives in synthesizing compounds with potential therapeutic applications (Nassar et al., 2015).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many imidazole-containing compounds show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future directions for research on this compound would likely depend on its observed biological activities. If it shows promising activity in a particular area (e.g., as an antibacterial or antitumor agent), then future research could focus on optimizing its structure to enhance this activity and reduce any potential side effects .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-3-24-15-6-4-14(5-7-15)19-17(23)18-8-9-21-10-11-22-16(21)12-13(2)20-22/h4-7,10-12H,3,8-9H2,1-2H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQJEKATSZYWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCN2C=CN3C2=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.